Cas no 2172041-04-0 (1-(3-ethoxypropyl)-1,8-diazaspiro4.5decane)

1-(3-Ethoxypropyl)-1,8-diazaspiro[4.5]decane is a spirocyclic amine derivative characterized by its unique structural framework, combining a diazaspiro core with an ethoxypropyl side chain. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its spirocyclic architecture enhances molecular rigidity, which may improve binding selectivity in target applications. The ethoxypropyl moiety introduces polarity and solubility, facilitating its use in diverse reaction conditions. The compound's stability and synthetic versatility make it a valuable candidate for research in medicinal chemistry and material science. Further studies may explore its pharmacological or catalytic properties.
1-(3-ethoxypropyl)-1,8-diazaspiro4.5decane structure
2172041-04-0 structure
Product name:1-(3-ethoxypropyl)-1,8-diazaspiro4.5decane
CAS No:2172041-04-0
MF:C13H26N2O
MW:226.358343601227
CID:6212459
PubChem ID:165523616

1-(3-ethoxypropyl)-1,8-diazaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 1-(3-ethoxypropyl)-1,8-diazaspiro4.5decane
    • 2172041-04-0
    • 1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
    • EN300-1274020
    • Inchi: 1S/C13H26N2O/c1-2-16-12-4-11-15-10-3-5-13(15)6-8-14-9-7-13/h14H,2-12H2,1H3
    • InChI Key: OOKVIXREZFHBPZ-UHFFFAOYSA-N
    • SMILES: O(CC)CCCN1CCCC21CCNCC2

Computed Properties

  • Exact Mass: 226.204513457g/mol
  • Monoisotopic Mass: 226.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.5Ų
  • XLogP3: 1.3

1-(3-ethoxypropyl)-1,8-diazaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1274020-5000mg
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
5000mg
$3273.0 2023-10-01
Enamine
EN300-1274020-500mg
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
500mg
$1084.0 2023-10-01
Enamine
EN300-1274020-0.5g
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
0.5g
$1385.0 2023-06-08
Enamine
EN300-1274020-0.05g
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
0.05g
$1212.0 2023-06-08
Enamine
EN300-1274020-10.0g
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
10g
$6205.0 2023-06-08
Enamine
EN300-1274020-50mg
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
50mg
$948.0 2023-10-01
Enamine
EN300-1274020-1.0g
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
1g
$1442.0 2023-06-08
Enamine
EN300-1274020-10000mg
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
10000mg
$4852.0 2023-10-01
Enamine
EN300-1274020-5.0g
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
5g
$4184.0 2023-06-08
Enamine
EN300-1274020-0.25g
1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane
2172041-04-0
0.25g
$1328.0 2023-06-08

Additional information on 1-(3-ethoxypropyl)-1,8-diazaspiro4.5decane

Research Brief on 1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane (CAS: 2172041-04-0): Recent Advances and Applications

The compound 1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane (CAS: 2172041-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic amine derivative exhibits unique structural and pharmacological properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug discovery.

One of the key areas of research has been the optimization of synthetic routes for 1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis method that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, which is critical for its pharmacokinetic profile.

Pharmacological investigations have revealed that 1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane acts as a modulator of specific neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Preclinical trials have shown its potential in treating neurological disorders such as anxiety and depression, with a favorable side-effect profile compared to existing therapeutics. These findings were corroborated by in vitro and in vivo studies, which demonstrated its high selectivity and efficacy.

In addition to its CNS applications, recent research has explored the compound's role in oncology. A 2024 study in Cancer Research identified 1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane as a potent inhibitor of certain cancer cell proliferation pathways. The compound's ability to induce apoptosis in tumor cells while sparing normal cells suggests its potential as a targeted therapy, particularly for resistant forms of cancer.

Despite these promising results, challenges remain in the clinical translation of 1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane. Ongoing research is focused on addressing its bioavailability and optimizing its formulation for various delivery routes. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development, with several patents already filed for its derivatives and applications.

In conclusion, 1-(3-ethoxypropyl)-1,8-diazaspiro[4.5]decane represents a versatile and promising compound in the chemical biology and pharmaceutical landscape. Its multifaceted applications, from CNS disorders to oncology, underscore its potential as a valuable therapeutic agent. Future research will likely focus on expanding its therapeutic indications and overcoming existing limitations to bring it closer to clinical use.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.